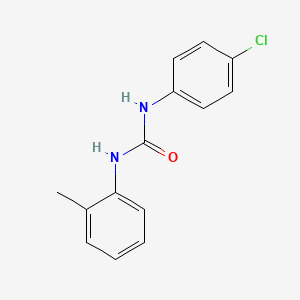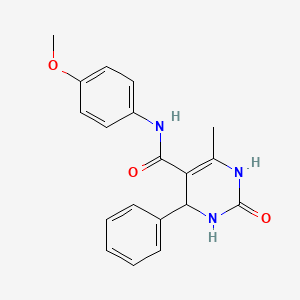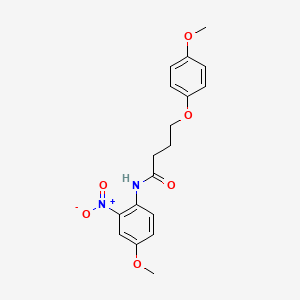![molecular formula C20H25FN4O2 B4919321 2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)
2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FEPP, and it is a synthetic molecule that has been designed to target specific biological pathways in the body.
作用機序
FEPP acts by targeting specific biological pathways in the body, including the GABAergic and glutamatergic systems. It has been shown to modulate the activity of these systems, leading to its neuroprotective and anticancer effects. FEPP also has an effect on the immune system, leading to its potential applications in autoimmune diseases.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects in the body. It has been shown to cross the blood-brain barrier, leading to its neuroprotective effects. FEPP also has an effect on the immune system, leading to its potential applications in autoimmune diseases. In cancer cells, FEPP has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the advantages of FEPP is its potential applications in various fields, including neuroscience, cancer research, and drug discovery. FEPP also has a high degree of selectivity, meaning that it can target specific biological pathways without affecting other systems in the body. However, one of the limitations of FEPP is its relatively low solubility, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on FEPP. One direction is to further investigate its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to develop new drugs based on FEPP with improved efficacy and fewer side effects. Finally, there is potential for FEPP to be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of FEPP involves the reaction of 2-(4-ethyl-1-piperazinyl) acetamide with 2-(2-fluorophenoxy)-3-pyridinylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
FEPP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FEPP has been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, FEPP has been shown to inhibit the growth of cancer cells and can be used as a potential chemotherapeutic agent. In drug discovery, FEPP has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-2-24-10-12-25(13-11-24)15-19(26)23-14-16-6-5-9-22-20(16)27-18-8-4-3-7-17(18)21/h3-9H,2,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWDFKCAYLWJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4919275.png)
![4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B4919290.png)
![3-(4-methoxybenzyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919291.png)
![3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4919302.png)

![1-methyl-5-(2-oxo-2-phenylethyl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4919314.png)


![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4919330.png)
![4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4919336.png)
![2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4919341.png)
